molecular formula C6H12ClNO3 B13107702 (R)-Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride

(R)-Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride

Cat. No.: B13107702
M. Wt: 181.62 g/mol
InChI Key: FZOASUHNNJEQRM-NUBCRITNSA-N
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Description

®-Methyl2-amino-2-(oxetan-3-yl)acetatehydrochloride is a compound that features an oxetane ring, which is a four-membered cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl2-amino-2-(oxetan-3-yl)acetatehydrochloride typically involves the formation of the oxetane ring followed by functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate . The starting material, methyl 2-(oxetan-3-ylidene)acetate, can be obtained through a DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-Methyl2-amino-2-(oxetan-3-yl)acetatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxetanone derivatives, while substitution reactions can introduce various functional groups onto the oxetane ring .

Scientific Research Applications

®-Methyl2-amino-2-(oxetan-3-yl)acetatehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-Methyl2-amino-2-(oxetan-3-yl)acetatehydrochloride involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various molecular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl2-amino-2-(oxetan-3-yl)acetatehydrochloride is unique due to its specific combination of an oxetane ring with an amino acid derivative.

Properties

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

methyl (2R)-2-amino-2-(oxetan-3-yl)acetate;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c1-9-6(8)5(7)4-2-10-3-4;/h4-5H,2-3,7H2,1H3;1H/t5-;/m1./s1

InChI Key

FZOASUHNNJEQRM-NUBCRITNSA-N

Isomeric SMILES

COC(=O)[C@@H](C1COC1)N.Cl

Canonical SMILES

COC(=O)C(C1COC1)N.Cl

Origin of Product

United States

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